molecular formula C19H36N8O9 B14227515 L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine CAS No. 823233-20-1

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine

Cat. No.: B14227515
CAS No.: 823233-20-1
M. Wt: 520.5 g/mol
InChI Key: XICXQZMFNWQGJZ-IJJRAJKASA-N
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Description

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is a complex peptide compound It is composed of several amino acids, including serine, glycine, ornithine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and cellular communication. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-proline
  • L-Phenylalanyl-L-serylglycyl-N~5~-(diaminomethylene)-L-ornithinamide

Uniqueness

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

823233-20-1

Molecular Formula

C19H36N8O9

Molecular Weight

520.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C19H36N8O9/c1-8(29)13(17(34)27-14(9(2)30)18(35)36)26-16(33)11(4-3-5-23-19(21)22)25-12(31)6-24-15(32)10(20)7-28/h8-11,13-14,28-30H,3-7,20H2,1-2H3,(H,24,32)(H,25,31)(H,26,33)(H,27,34)(H,35,36)(H4,21,22,23)/t8-,9-,10+,11+,13+,14+/m1/s1

InChI Key

XICXQZMFNWQGJZ-IJJRAJKASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N)O

Origin of Product

United States

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